(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}prop-2-enamide
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Overview
Description
(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}prop-2-enamide is a complex organic compound with a unique structure that includes benzodioxole, furan, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through various reactions such as condensation, cyclization, and substitution.
Condensation Reaction: The initial step often involves the condensation of 1,3-benzodioxole with an appropriate aldehyde to form a benzodioxole derivative.
Cyclization: The benzodioxole derivative undergoes cyclization with furan-2-ylmethylamine to form a fused ring structure.
Substitution: The final step involves the substitution of the methoxyphenyl groups onto the fused ring structure, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new organic compounds.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}prop-2-enamide
- **1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- **Disilane-bridged architectures
Uniqueness
The uniqueness of this compound lies in its combination of benzodioxole, furan, and methoxyphenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C31H28N2O7 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-[2-(4-methoxyanilino)-1-(4-methoxyphenyl)-2-oxoethyl]prop-2-enamide |
InChI |
InChI=1S/C31H28N2O7/c1-36-24-11-7-22(8-12-24)30(31(35)32-23-9-13-25(37-2)14-10-23)33(19-26-4-3-17-38-26)29(34)16-6-21-5-15-27-28(18-21)40-20-39-27/h3-18,30H,19-20H2,1-2H3,(H,32,35)/b16-6+ |
InChI Key |
MXCYWRZEYXMTSC-OMCISZLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(CC3=CC=CO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(CC3=CC=CO3)C(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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